molecular formula C17H14N6 B612017 N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine CAS No. 1175017-90-9

N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine

Cat. No. B612017
M. Wt: 302.33
InChI Key: JLRIJKVMMZEKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine” is a chemical compound. The specific properties and characteristics of this compound are currently unknown.



Synthesis Analysis

The synthesis process for this compound is not available in the public domain.



Molecular Structure Analysis

The molecular structure of this compound is not available in the public domain.



Chemical Reactions Analysis

The chemical reactions involving this compound are not available in the public domain.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the public domain.


Scientific Research Applications

Synthesis and Characterization

  • N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine and similar pyrazine-modulated oligo-α-pyridylamino ligands have been synthesized and characterized, finding use in the creation of metal string complexes. For instance, the ligand was used in synthesizing linear heptacobalt(II) metal string complexes, exhibiting the shortest Co-Co distance and the longest Co chain with direct Co-Co bonds observed to date. These complexes demonstrated stable electrochemical properties and exhibited anomalous magnetic behavior (Wang et al., 2007).

  • Similar ligands have been utilized in the synthesis of heptametal(II) extended metal atom chains (EMACs), which underwent electrochemical studies revealing reversible oxidation and reduction properties. These studies are crucial in understanding the electron transport and magnetic interactions in such complexes (Ismayilov et al., 2009).

Molecular Interaction Studies

  • The structural aspects of these ligands have been explored in various studies. For example, the investigation of a compound closely related to N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine revealed the nearly coplanar alignment of its pyridine and pyrazine rings, with interesting intermolecular hydrogen bonding patterns forming a three-dimensional network. These structural insights are vital for understanding molecular interactions in crystalline forms (Wang & Yuan, 2018).

Electrocatalysis and Coordination Chemistry

  • Studies involving ligands similar to N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine have delved into their use in electrocatalysis and coordination chemistry. For example, the synthesis and characterization of poly(benzimidazole-amide)/Ni nanocomposite based on a related pyridine moiety demonstrated the potential for catalyzing the reduction of organic compounds, highlighting the versatility of these ligands in catalytic applications (Abdolmaleki & Molavian, 2015).

Antimicrobial Research

  • In the realm of pharmaceutical research, derivatives of indole and pyrazine, closely related to N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine, have been synthesized and tested for antimicrobial activity. These studies have revealed that certain compounds exhibit significant growth inhibition activities, indicating the potential for developing new antimicrobial agents (El-Sayed et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not available in the public domain.


Future Directions

The future directions for research on this compound are not available in the public domain.


properties

IUPAC Name

3-N-(1H-indol-5-yl)-5-pyridin-4-ylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11/h1-10,20H,(H2,18,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRIJKVMMZEKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC3=NC(=CN=C3N)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine

CAS RN

1175017-90-9
Record name AKN-028
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175017909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AKN-028
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AKN-028
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y66IS3CS0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine
Reactant of Route 2
Reactant of Route 2
N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine
Reactant of Route 3
N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine
Reactant of Route 4
N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine
Reactant of Route 5
Reactant of Route 5
N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine
Reactant of Route 6
Reactant of Route 6
N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.